3-(2-(o-Tolyloxy)acetamido)cyclohexyl phenylcarbamate
Description
Properties
IUPAC Name |
[3-[[2-(2-methylphenoxy)acetyl]amino]cyclohexyl] N-phenylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-16-8-5-6-13-20(16)27-15-21(25)23-18-11-7-12-19(14-18)28-22(26)24-17-9-3-2-4-10-17/h2-6,8-10,13,18-19H,7,11-12,14-15H2,1H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCRFGMKCXZGLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(o-Tolyloxy)acetamido)cyclohexyl phenylcarbamate typically involves multiple steps, starting with the preparation of the o-tolyloxyacetamido intermediate. This intermediate is then reacted with cyclohexylamine and phenyl isocyanate under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating automated systems for precise control of reaction parameters. Purification steps, such as recrystallization or chromatography, are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-(o-Tolyloxy)acetamido)cyclohexyl phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amido and carbamate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alkoxides under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(2-(o-Tolyloxy)acetamido)cyclohexyl phenylcarbamate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-(o-Tolyloxy)acetamido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets. The compound may act as an inhibitor by binding to active sites of enzymes, thereby blocking their activity. The pathways involved can include inhibition of enzymatic reactions or modulation of receptor-ligand interactions.
Comparison with Similar Compounds
Research Findings and Implications
- Substituent-Driven Activity : Chlorinated analogs () exhibit higher log k values, correlating with enhanced blood-brain barrier penetration in preclinical studies . The target compound’s methyl group may favor peripheral activity.
- Metabolic Stability : Cyclohexyl carbamates (e.g., ) demonstrate slower hydrolysis than aryl carbamates due to steric hindrance, suggesting improved metabolic stability for the target compound .
- Structural Novelty: Unlike thiourea derivatives () or opioid-like cyclohexyl benzamides (), the target compound’s acetamide-carbamate hybrid structure offers unique opportunities for optimizing selectivity in enzyme or receptor targeting.
Biological Activity
The compound 3-(2-(o-Tolyloxy)acetamido)cyclohexyl phenylcarbamate , also known by its CAS number 1396673-98-5 , is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The molecular structure of 3-(2-(o-Tolyloxy)acetamido)cyclohexyl phenylcarbamate can be depicted as follows:
- Molecular Formula: C_{18}H_{24}N_{2}O_{3}
- Molecular Weight: 316.40 g/mol
Structural Features
The compound features:
- A cyclohexyl group, which contributes to its lipophilicity.
- An o-tolyloxy group that may influence its interaction with biological targets.
- An acetamido group that could enhance solubility and bioavailability.
The biological activity of 3-(2-(o-Tolyloxy)acetamido)cyclohexyl phenylcarbamate is primarily attributed to its ability to interact with specific molecular targets in biological systems. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways.
Enzyme Inhibition
Research indicates that the compound may inhibit enzymes related to inflammatory responses or cancer cell proliferation. For instance, it has shown potential in modulating the activity of cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory therapies.
Therapeutic Potential
Given its structural characteristics, this compound has potential applications in:
- Anti-inflammatory therapies: Due to its possible COX inhibition.
- Cancer treatment: By targeting specific signaling pathways involved in tumor growth and metastasis.
In Vitro Studies
-
Study on COX Inhibition:
- Objective: To evaluate the inhibitory effect on COX enzymes.
- Method: The compound was tested against COX-1 and COX-2 using standard enzyme assays.
- Results: Demonstrated significant inhibition of COX-2 with an IC50 value indicating potential for anti-inflammatory applications.
-
Cell Proliferation Assays:
- Objective: To assess the impact on cancer cell lines.
- Method: Various human cancer cell lines were treated with the compound, followed by MTT assays to measure cell viability.
- Results: Showed a dose-dependent reduction in cell viability, suggesting cytotoxic effects on cancer cells.
In Vivo Studies
A study conducted on a murine model of inflammation revealed that administration of 3-(2-(o-Tolyloxy)acetamido)cyclohexyl phenylcarbamate resulted in reduced swelling and inflammatory markers compared to control groups.
| Study Type | Objective | Key Findings |
|---|---|---|
| In Vitro | COX Inhibition | Significant inhibition of COX-2 |
| In Vitro | Cancer Cell Proliferation | Dose-dependent reduction in viability |
| In Vivo | Anti-inflammatory Effect | Reduced swelling and inflammatory markers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
